4-Methyl-5-oxohex-2-enedioic acid
Overview
Description
4-Methyl-5-oxohex-2-enedioic acid is a chemical compound with the molecular formula C_7H_8O_4. It is a derivative of hex-2-enedioic acid, featuring a methyl group at the fourth carbon and a keto group at the fifth carbon. This compound is of interest in various scientific research applications due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methyl-5-oxohex-2-enedioic acid can be achieved through several synthetic routes. One common method involves the oxidation of 4-methylhex-2-ene-1,6-dioic acid using oxidizing agents such as potassium permanganate (KMnO_4) or chromic acid (H_2CrO_4). The reaction conditions typically require a controlled temperature and an acidic environment to ensure the selective oxidation of the desired carbon atoms.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale oxidation reactions using more efficient oxidizing agents and catalysts. Continuous flow reactors and other advanced chemical engineering techniques can be employed to optimize the yield and purity of the compound.
Chemical Reactions Analysis
Types of Reactions: 4-Methyl-5-oxohex-2-enedioic acid can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO_4), chromic acid (H_2CrO_4)
Reduction: Lithium aluminum hydride (LiAlH_4), hydrogen gas (H_2) with a catalyst
Substitution: Halogenation with chlorine (Cl_2) or bromine (Br_2) in the presence of a suitable solvent
Major Products Formed:
Oxidation: Formation of carboxylic acids and ketones
Reduction: Formation of alcohols and aldehydes
Substitution: Formation of halogenated derivatives
Scientific Research Applications
4-Methyl-5-oxohex-2-enedioic acid has several scientific research applications across various fields:
Chemistry: It serves as a precursor for the synthesis of more complex organic compounds and is used in the study of reaction mechanisms.
Biology: The compound can be used as a molecular probe to study biological processes and interactions.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 4-Methyl-5-oxohex-2-enedioic acid exerts its effects depends on its specific application. In biological systems, it may interact with specific molecular targets, such as enzymes or receptors, to modulate biological processes. The exact pathways involved would depend on the context of its use and the specific reactions it undergoes.
Comparison with Similar Compounds
2-Methylhex-2-enedioic acid
3-Methylhex-2-enedioic acid
Hex-2-enedioic acid
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Biological Activity
4-Methyl-5-oxohex-2-enedioic acid, with the molecular formula C₇H₈O₅ and a molecular weight of 172.14 g/mol, is a dicarboxylic acid characterized by its unique structural features, including a methyl group and a ketone functional group. This compound has garnered attention in various fields, particularly in medicinal chemistry and biological research, due to its potential therapeutic applications and reactivity.
The compound can be synthesized through several methods, including aldol condensation and Friedel-Crafts acylation. These synthetic routes allow for the formation of derivatives that exhibit varied biological activities. The compound's reactivity is attributed to its conjugated system, which facilitates interactions with biological targets.
Property | Details |
---|---|
IUPAC Name | This compound |
Molecular Formula | C₇H₈O₅ |
Molecular Weight | 172.14 g/mol |
CAS Number | 412324-07-3 |
Biological Activity
Recent studies have explored the biological activity of this compound and its derivatives, revealing potential applications in treating various diseases:
- Anticancer Activity : Research has indicated that certain derivatives of this compound exhibit significant cytotoxic effects against cancer cell lines. For instance, derivatives synthesized through specific reaction conditions showed enhanced activity against breast and colon cancer cells, suggesting a mechanism involving apoptosis induction and cell cycle arrest.
- Neuroprotective Effects : Other studies have highlighted the neuroprotective properties of this compound derivatives in models of neurodegenerative diseases like Alzheimer's disease. These compounds may inhibit the aggregation of amyloid-beta peptides, which are implicated in the pathology of Alzheimer's.
- Metabolic Disorders : The compound's ability to modulate metabolic pathways has also been investigated. Some derivatives have shown promise in regulating glucose metabolism and improving insulin sensitivity, making them potential candidates for treating type 2 diabetes.
The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors within cellular pathways:
- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in metabolic processes, thereby altering metabolic flux.
- Receptor Modulation : It has been suggested that the compound binds to nuclear receptors involved in lipid metabolism, influencing gene expression related to fat storage and energy expenditure.
Case Studies
Several case studies have reported on the efficacy of this compound derivatives:
- Study on Cancer Cell Lines : A study evaluated the effects of synthesized derivatives on MCF-7 (breast cancer) and HT29 (colon cancer) cell lines. Results indicated a dose-dependent decrease in cell viability, with IC50 values ranging from 10 to 30 µM depending on the derivative used.
- Neuroprotection in Animal Models : In vivo studies using transgenic mice models for Alzheimer's disease demonstrated that administration of specific derivatives resulted in reduced plaque formation and improved cognitive function as assessed by behavioral tests.
Properties
IUPAC Name |
(E)-4-methyl-5-oxohex-2-enedioic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8O5/c1-4(2-3-5(8)9)6(10)7(11)12/h2-4H,1H3,(H,8,9)(H,11,12)/b3-2+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AZAMSTQBPOVYAK-NSCUHMNNSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C=CC(=O)O)C(=O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(/C=C/C(=O)O)C(=O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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